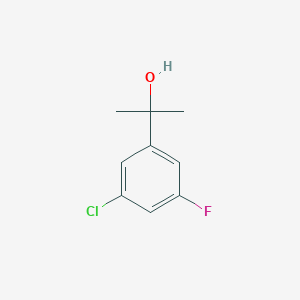

2-(3-Chloro-5-fluorophenyl)-2-propanol

Description

Contextualization within Halogenated Aromatic Alcohols: Structural Classification and Uniqueness of 2-(3-Chloro-5-fluorophenyl)-2-propanol

This compound is classified as a tertiary aromatic alcohol. The "alcohol" designation arises from the hydroxyl (-OH) group, which is covalently bonded to a carbon atom. bldpharm.combldpharm.com This carbon is tertiary, meaning it is directly attached to three other carbon atoms: two from the propan-2-ol backbone and one from the phenyl ring. bldpharm.com The term "aromatic" indicates the presence of a phenyl group, a stable ring of six carbon atoms with delocalized pi electrons. walisongo.ac.id

Its structure is further defined by the presence of two halogen atoms, chlorine and fluorine, attached to the phenyl ring. This places it in the category of haloarenes, which are aromatic hydrocarbons where one or more hydrogen atoms are replaced by halogens. wisc.educhemicalbook.com The specific substitution pattern—a chlorine atom at position 3 and a fluorine atom at position 5 relative to the propanol (B110389) group—is crucial. This "meta" substitution pattern imparts unique electronic properties to the aromatic ring, influencing its reactivity and interactions. The combination of a tertiary alcohol, which can be a site for substitution or elimination reactions, with the specific inductive and resonance effects of the chloro and fluoro substituents makes this molecule a distinct and specialized building block in organic synthesis.

While specific experimental data for this compound is not widely available in public databases, its fundamental properties can be inferred.

Interactive Table: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀ClFO |

| Molecular Weight | 188.62 g/mol |

| Appearance | Likely a solid or high-boiling liquid |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents |

| pKa (of hydroxyl group) | Estimated to be around 14-15 |

Historical Development and Emerging Research Trajectories for this compound

The historical development of this compound is not documented as a landmark discovery but is understood through the context of established synthetic methods. Its preparation is most plausibly achieved via a Grignard reaction, a fundamental tool in organic chemistry for forming carbon-carbon bonds. wisc.edu This process would involve reacting a Grignard reagent, formed from an appropriate haloaromatic compound like 1-bromo-3-chloro-5-fluorobenzene, with acetone. wisc.edunih.gov The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and subsequent acidic workup yields the tertiary alcohol. wisc.edu The selectivity of Grignard reagent formation at the more reactive carbon-bromine bond over the carbon-chlorine bond is a well-established principle in organometallic chemistry. walisongo.ac.id

The emerging research significance of this compound lies in its application as an intermediate in the synthesis of complex, biologically active molecules. The 3-chloro-5-fluorophenyl moiety is a structural motif found in molecules designed for pharmacological purposes. For instance, a significantly more complex molecule incorporating the 1-(3-chloro-5-fluorophenyl) structure has been identified as a potent and selective agonist for the TRPM5 ion channel, which is being investigated as a potential target for gastrointestinal prokinetic agents. The unique electronic profile and lipophilicity conferred by the halogenated phenyl ring are critical for the molecule's interaction with biological targets. Therefore, the primary research trajectory for this compound is as a key building block for medicinal chemistry and drug discovery programs.

Fundamental Theoretical Frameworks Relevant to the Molecular Architecture of this compound

The three-dimensional structure and reactivity of this compound are governed by fundamental chemical theories. The geometry around the central tertiary carbon atom is tetrahedral, with bond angles of approximately 109.5°, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. The carbon atoms of the phenyl ring are sp² hybridized, resulting in a planar hexagonal structure, while the tertiary carbon of the propanol group is sp³ hybridized.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGQUXUCPJDDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 3 Chloro 5 Fluorophenyl 2 Propanol

Retrosynthetic Analysis and Strategic Design of Synthetic Routes for 2-(3-Chloro-5-fluorophenyl)-2-propanol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most prominent disconnection points are the carbon-carbon bonds originating from the tertiary carbinol center.

The primary and most convergent strategy involves a disconnection of one of the methyl-carbinol bonds, identifying a methyl nucleophile and a ketone electrophile. This leads to the Grignard reaction pathway, which is a classic and robust method for forming tertiary alcohols. organic-chemistry.org The key precursors are identified as 1-(3-chloro-5-fluorophenyl)ethanone and a methylmagnesium halide (e.g., methylmagnesium bromide).

Retrosynthetic Pathway:

Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the disconnection of the target molecule into the precursor ketone, 1-(3-chloro-5-fluorophenyl)ethanone, and a methyl Grignard reagent.

Forward Synthesis Strategy:

The synthesis begins with the reaction of an appropriate organohalide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent. mnstate.edumasterorganicchemistry.com In this case, methyl bromide reacts with magnesium to yield methylmagnesium bromide. This highly nucleophilic reagent is then added to the ketone, 1-(3-chloro-5-fluorophenyl)ethanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. adichemistry.comyoutube.com This addition results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as aqueous ammonium (B1175870) chloride, protonates the alkoxide to yield the final product, this compound. dalalinstitute.com

An alternative, though less common, route could involve the reaction of 3-chloro-5-fluorobenzonitrile (B1363421) with two equivalents of a methyl Grignard reagent. The first equivalent adds to the nitrile to form an intermediate imine salt, which is then hydrolyzed to the corresponding ketone during workup. A second equivalent of the Grignard reagent would then react with the in-situ formed ketone. leah4sci.com

Development of Novel Catalytic Approaches for the Formation of this compound

While the Grignard reaction is effective, research continues to focus on developing catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions.

Transition metal catalysis offers powerful alternatives for C-C bond formation. One notable method involves the titanocene (B72419) dichloride (Cp₂TiCl₂)-catalyzed synthesis of tertiary alcohols. mdpi.com This one-pot method utilizes ketones, aryl olefins, and aluminum trichloride. mdpi.com For the target molecule, this could be adapted by reacting 1-(3-chloro-5-fluorophenyl)ethanone with a suitable organoaluminum reagent generated in situ, catalyzed by a titanium complex.

Nickel and palladium-catalyzed cross-coupling reactions have also emerged as powerful tools, though they are more commonly applied to C-O or C-N bond formation with alcohols. thieme-connect.comnih.gov However, the principles can be extended to C-C coupling. For instance, nickel-catalyzed additions of organoboronates or organozincs to ketones represent a potential pathway. These methods can sometimes offer superior functional group tolerance compared to the highly basic Grignard reagents. Recent advances have also unlocked the potential of alcohols as building blocks in cross-coupling reactions, expanding their utility in synthesis. chemistryworld.com

Table 1: Comparison of Selected Transition Metal-Catalyzed Methods for Tertiary Alcohol Synthesis

| Catalyst System | Reactants | General Yields | Key Advantages |

|---|---|---|---|

| Cp₂TiCl₂/AlCl₃ | Ketone, Aryl Olefin | 66-76% mdpi.com | One-pot procedure, utilizes common starting materials. mdpi.com |

| Ni(II)/DalPhos Ligand | Tertiary Alcohol, Aryl Halide | 62-94% thieme-connect.com | Primarily for C-O coupling, but shows high tolerance for tertiary alcohols. thieme-connect.com |

| Pd/Bippyphos Ligand | Secondary Alcohol, Aryl Chloride | ≥80% nih.gov | Efficient for C-O coupling of sterically hindered secondary alcohols. nih.gov |

This table presents generalized data for the synthesis of tertiary alcohols or related ethers using various catalytic systems.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While highly developed for asymmetric synthesis, its application to the direct, non-asymmetric synthesis of a simple tertiary alcohol like this compound is less common. However, organocatalytic principles can be applied to activate the ketone precursor. For example, a Lewis basic organocatalyst could enhance the reactivity of a silicon-based nucleophile (e.g., trimethylsilyl-methane) for addition to 1-(3-chloro-5-fluorophenyl)ethanone. More commonly, organocatalysis is employed to achieve stereoselectivity, a topic explored in the next section.

Stereoselective Synthesis Methodologies Applicable to Analogs or Precursors of this compound

The target molecule, this compound, is achiral. However, the synthesis of chiral tertiary alcohols is of immense importance, and methodologies developed for this purpose are directly applicable to creating chiral analogs or precursors. acs.orgnih.gov These methods focus on controlling the facial selectivity of nucleophilic addition to a prochiral ketone or the desymmetrization of a prochiral substrate. nih.govchinesechemsoc.org

Key strategies include:

Chiral Ligands with Organometallic Reagents: The addition of Grignard or organozinc reagents to ketones can be rendered highly enantioselective by using a chiral ligand. nih.govresearchgate.net For example, chiral tridentate diamine/phenol ligands have been shown to be effective in the asymmetric Grignard synthesis of tertiary alcohols. nih.gov

Copper-Catalyzed Asymmetric Additions: Copper-based catalysts, often paired with chiral phosphine (B1218219) or diamine ligands, are effective for the enantioselective addition of organoboron or organoaluminum reagents to ketones. acs.org

Desymmetrization Reactions: An alternative approach involves the desymmetric reduction of α-substituted malonic esters, which are precursors to chiral tertiary alcohols. nih.gov This has been achieved with high selectivity using dinuclear zinc catalysts. nih.gov

Table 2: Examples of Stereoselective Methods for Tertiary Alcohol Synthesis

| Method | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Grignard Addition | Tridentate diamine/phenol ligand | Ketones | High | nih.gov |

| Copper-Catalyzed Alkylation | Cu-catalyst / Chiral ligand | Ketones | up to 92% ee acs.org | acs.org |

| Sulfoxide-Auxiliary Addition | Tolyl sulfoxide (B87167) auxiliary | Aryl Ketones | High | nih.gov |

This table summarizes various stereoselective strategies applicable to the synthesis of chiral tertiary alcohol analogs.

Mechanistic Elucidation of Key Reaction Steps in the Synthesis of this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The most direct synthesis of this compound proceeds via the Grignard reaction, the mechanism of which has been extensively studied. nih.gov

The mechanism involves the following key steps:

Nucleophilic Attack: The Grignard reagent, CH₃MgBr, exists in solution as a complex mixture of species governed by the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). adichemistry.com The nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-(3-chloro-5-fluorophenyl)ethanone. ncert.nic.in This attack occurs perpendicular to the plane of the carbonyl group's sp² orbitals. ncert.nic.in

Formation of Tetrahedral Intermediate: The C-C bond formation leads to the rehybridization of the carbonyl carbon from sp² to sp³, creating a tetrahedral magnesium alkoxide intermediate. libretexts.org The negative charge resides on the oxygen atom, which is stabilized by the Mg²⁺ ion.

Protonation: In a separate workup step, a proton source (like H₃O⁺ from the addition of aqueous acid) is introduced. The alkoxide intermediate is protonated to yield the final tertiary alcohol product, this compound, and a magnesium salt byproduct. dalalinstitute.comlibretexts.org

Reaction Mechanism Diagram:

Figure 2: Mechanism of Grignard reaction for the synthesis of this compound. The diagram shows the nucleophilic addition of the methylmagnesium bromide to the ketone, followed by protonation to form the tertiary alcohol.

The reactivity of the ketone is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions because they are less sterically hindered and their carbonyl carbon is more electrophilic. ncert.nic.in

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to synthesis aims to reduce waste, minimize energy consumption, and use more environmentally benign materials. mdpi.com

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org The Grignard reaction, being a stoichiometric process, has a moderate to low atom economy. acs.org For every mole of the desired alcohol, at least one mole of magnesium salt (e.g., Mg(OH)Br) is produced as waste. sustainability-directory.com Catalytic reactions, which use only a small amount of a substance to generate large amounts of product, are inherently more atom-economical. jk-sci.com

Solvent Selection: Traditional solvents for Grignard reactions, such as diethyl ether and THF, have safety concerns (peroxide formation) and environmental drawbacks. rsc.org Research has identified greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) are promising substitutes. rsc.orgresearchgate.net They are less prone to peroxide formation and can be more easily separated from water during workup. rsc.org

Table 3: Properties of Solvents for Grignard Reactions

| Solvent | Boiling Point (°C) | Source | Key Green/Safety Considerations | Reference |

|---|---|---|---|---|

| Diethyl Ether | 34.6 | Petrochemical | Highly flammable, peroxide-forming. | rsc.org |

| Tetrahydrofuran (THF) | 66 | Petrochemical | Peroxide-forming, miscible with water. | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Renewable | Less prone to peroxides, immiscible with water, easier work-up. rsc.org | rsc.orgresearchgate.net |

| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical | Resistant to peroxide formation, high boiling point, azeotropes with water. rsc.org | rsc.org |

This table provides a comparative overview of common and alternative solvents used in Grignard synthesis.

Energy Efficiency: Reactions that can be run at ambient temperature and pressure are more energy-efficient. While Grignard reagent formation can be exothermic, the subsequent addition step is often performed at or below room temperature, making it relatively energy-efficient compared to processes requiring high heat.

Future research will likely focus on developing catalytic, high atom-economy routes to tertiary alcohols like this compound, potentially using flow chemistry and renewable feedstocks to further enhance the sustainability of their synthesis. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization for In Depth Understanding of 2 3 Chloro 5 Fluorophenyl 2 Propanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis of 2-(3-Chloro-5-fluorophenyl)-2-propanol

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For this compound, ¹H and ¹³C NMR would confirm the presence and arrangement of the key functional groups: the two equivalent methyl groups, the tertiary alcohol carbon, and the substituted phenyl ring.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the downfield region (typically δ 7.0-7.5 ppm). Due to the meta-substitution pattern of chlorine and fluorine, they will exhibit complex splitting patterns (multiplets) resulting from proton-proton (H-H) and proton-fluorine (H-F) coupling.

Hydroxyl Proton (-OH): A singlet, typically broad, will appear in a variable chemical shift range (δ 1.5-5.0 ppm), depending on the solvent, concentration, and temperature. This signal disappears upon D₂O exchange.

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups will produce a sharp singlet in the upfield region (typically δ 1.5-1.7 ppm) due to the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will reveal all unique carbon environments. The electronegative F and Cl atoms and the hydroxyl group significantly influence the chemical shifts.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms. The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns due to C-F and C-Cl coupling.

Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl group will appear in the δ 70-80 ppm range.

Methyl Carbons (-CH₃): A single signal in the upfield region (typically δ 30-35 ppm) will represent the two equivalent methyl carbons.

Interactive Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment ¹H ~7.0-7.5 Multiplets (m) Aromatic Protons (3H) ¹H ~1.5-5.0 Singlet (s), broad Hydroxyl Proton (1H) ¹H ~1.5-1.7 Singlet (s) Methyl Protons (6H) ¹³C ~110-165 Multiplets (due to C-F, C-Cl coupling) Aromatic Carbons (6C) ¹³C ~70-80 Singlet (s) Quaternary Carbon (C-OH) ¹³C ~30-35 Singlet (s) Methyl Carbons (2C)

To unambiguously assign the predicted NMR signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. chemicalbook.com For this compound, COSY would show correlations among the three aromatic protons, helping to delineate their connectivity on the ring. chemicalbook.comnist.gov No cross-peaks would be expected for the methyl and hydroxyl protons as they are isolated from other protons by quaternary carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded carbon and proton atoms. nist.gov It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. chemicalbook.com

The methyl protons showing a correlation to the quaternary alcohol carbon (²J) and the adjacent aromatic carbon (³J).

The aromatic protons showing correlations to neighboring and distant carbons within the ring, helping to confirm the 3,5-substitution pattern.

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) characterizes them in their solid, crystalline, or amorphous forms. In ssNMR, spectral lines are much broader due to anisotropic interactions that are averaged out in solution. nist.govnist.gov Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. nist.govchemicalbook.com For this compound, ssNMR could be applied to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize polymorphism (the existence of different crystal forms).

Probe the dynamics of the molecule in the solid state, such as the rotation of the methyl groups. researchgate.net

Analyze intermolecular interactions, including hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Molecular Vibrations and Hydrogen Bonding in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, key vibrational bands would be expected:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group's stretching vibration, with the broadening indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Several sharp to medium intensity peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-O Stretch: A strong band in the 1100-1200 cm⁻¹ region corresponds to the stretching of the tertiary alcohol C-O bond.

C-F and C-Cl Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

The presence of fluorine can enhance the hydrogen bond donating capacity of the hydroxyl group. organicchemistrydata.org This effect, along with potential intermolecular C-H···F interactions, could be studied by analyzing shifts in the O-H stretching frequency under different conditions (e.g., varying concentration). biointerfaceresearch.com

Interactive Table: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity O-H stretch (H-bonded) 3200-3600 Strong, Broad Aromatic C-H stretch 3000-3100 Medium Aliphatic C-H stretch 2850-3000 Medium-Strong Aromatic C=C stretch 1450-1600 Medium-Weak C-O stretch 1100-1200 Strong C-F stretch 1000-1250 Strong C-Cl stretch 600-800 Medium-Strong

High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways and Isotopic Signatures of this compound

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. docbrown.info For halogenated compounds, HRMS is particularly useful for identifying characteristic isotopic patterns. chemicalbook.comnih.gov

For this compound (C₉H₁₀ClFO), the HRMS would confirm the exact mass. A key feature would be the isotopic pattern of the molecular ion (M⁺) peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive signature for a monochlorinated compound.

Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule would likely involve:

Loss of a methyl group (-CH₃): A primary fragmentation would be the cleavage of a C-C bond to lose a methyl radical, forming a stable tertiary carbocation. This would result in a prominent peak at [M-15]⁺.

Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, leading to a peak at [M-18]⁺.

Cleavage of the propanol (B110389) side chain: Fragmentation can occur at the benzylic position, leading to ions corresponding to the substituted phenyl ring or the propanol fragment.

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Intermolecular Interactions of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can map the electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis of this compound would reveal:

Molecular Conformation: The exact spatial arrangement of the atoms, including the orientation of the phenyl ring relative to the propanol substituent.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be detailed, showing how they interact with their neighbors. The primary interaction would likely be hydrogen bonding from the hydroxyl group, potentially forming chains or dimers. researchgate.net Other weaker interactions, such as C-H···F, C-H···π, and π-π stacking, which help stabilize the crystal structure, could also be identified and quantified. biointerfaceresearch.com

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Electronic Transitions and Chromophoric Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzene (B151609) ring.

The UV-Vis spectrum is expected to show absorption bands characteristic of substituted benzenes. Benzene itself has transitions around 184 nm, 204 nm, and a symmetry-forbidden, vibrationally-coupled band at 256 nm. pharmaffiliates.com Substitution on the ring with auxochromes like -Cl, -F, and the alkyl group typically causes a bathochromic (red) shift to longer wavelengths and can increase the intensity of the absorption bands. The primary absorption bands for this compound would likely be observed in the 250-280 nm range.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Aromatic compounds often fluoresce. The fluorescence spectrum would provide information about the electronic structure of the excited state and could be sensitive to the molecular environment.

Computational Chemistry and Theoretical Modeling of 2 3 Chloro 5 Fluorophenyl 2 Propanol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 2-(3-Chloro-5-fluorophenyl)-2-propanol. A typical study would involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized geometry, a wealth of electronic information can be derived.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. Molecular orbital analysis would also visualize the spatial distribution of these frontier orbitals, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, an electrostatic potential map would illustrate the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions.

Conformational Landscape Exploration and Energy Minimization Studies

The presence of rotatable bonds in this compound—specifically the bond connecting the phenyl ring to the propanol (B110389) group—suggests the existence of multiple conformational isomers. Conformational analysis would systematically explore these different spatial arrangements.

By rotating the dihedral angles and performing energy minimization for each resulting structure, a potential energy surface can be mapped out. This process identifies the various stable conformers (local minima) and the transition states that separate them. The results would reveal the most stable conformation of the molecule and the energy barriers to rotation, providing insight into its flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound. For this compound, DFT calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared to experimental data, can aid in the assignment of signals to specific atoms within the molecule.

Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) and Raman spectrum. These spectra would show the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl groups, and the C-Cl and C-F stretches. Comparing the calculated frequencies with experimental spectra helps to confirm the molecule's structure and vibrational assignments.

Theoretical Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound. For instance, its dehydration to form an alkene or its participation in nucleophilic substitution reactions could be modeled.

By mapping the potential energy surface of a proposed reaction, computational chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the structures and energies of any intermediates and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. These theoretical predictions can provide deep insights into reaction feasibility and selectivity.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

To understand the behavior of this compound in a real-world environment, such as in a solvent, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the interatomic and intermolecular forces.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and dynamics. It can also provide information on properties like diffusion coefficients and radial distribution functions, offering a microscopic view of the solution's structure and the solute's dynamic behavior within it.

Applications of 2 3 Chloro 5 Fluorophenyl 2 Propanol in Advanced Materials Science and Synthetic Chemistry Research

Utilization of 2-(3-Chloro-5-fluorophenyl)-2-propanol as a Key Building Block in the Synthesis of Complex Organic Molecules

As a functionalized aromatic compound, this compound possesses reactive sites—the hydroxyl group and the substituted phenyl ring—that make it a potential precursor in organic synthesis. However, specific examples of its direct use as a key building block in the synthesis of complex, biologically active, or functional organic molecules are not prominently featured in publicly accessible scientific literature. In principle, the tertiary alcohol moiety could be used for derivatization or as a protecting group, while the chloro- and fluoro-substituted phenyl ring could participate in various cross-coupling reactions. The lack of specific documented applications suggests it may be a niche reagent or an intermediate in proprietary synthetic routes.

Exploration of this compound Derivatives as Ligands in Catalysis Research

There is no readily available research demonstrating the exploration or application of derivatives of this compound as ligands in catalysis. While substituted aromatic and alcoholic compounds can be modified to create ligands for metal catalysts, there are no specific studies that have developed or utilized ligands derived from this particular propanol (B110389).

Role of this compound in Supramolecular Assembly and Crystal Engineering

There is a lack of specific studies on the role of this compound in supramolecular assembly and crystal engineering. The molecule possesses hydrogen bond donors (hydroxyl group) and acceptors (fluorine and chlorine atoms), which could potentially direct the formation of specific supramolecular structures. However, crystallographic studies or investigations into its self-assembly properties have not been reported.

Development of this compound as a Mechanistic Probe in Reaction Studies

No evidence in the available scientific literature suggests that this compound has been developed or utilized as a mechanistic probe in reaction studies. While its structure could potentially be used to investigate certain reaction mechanisms, for instance, by tracking the fate of the halogenated phenyl ring or the tertiary alcohol, no such applications have been documented.

Advanced Analytical Methodologies for Research Scale Monitoring and Quantification of 2 3 Chloro 5 Fluorophenyl 2 Propanol

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring of 2-(3-Chloro-5-fluorophenyl)-2-propanol

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products. This separation is critical for accurate purity assessment and for tracking the progress of its synthesis in real-time.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netpensoft.net The method can be optimized to resolve the target analyte from structurally similar impurities, which is crucial for developing stability-indicating assays. researchgate.netpensoft.net

The selection of an appropriate detector is paramount for achieving the desired sensitivity and selectivity. b-ac.co.uk The aromatic ring in this compound makes it amenable to detection by Ultraviolet (UV) or Photodiode Array (PDA) detectors. scioninstruments.com A PDA detector offers the advantage of acquiring full UV-Vis spectra simultaneously, which aids in peak identification and purity assessment. b-ac.co.uk For more complex matrices or trace-level quantification, coupling HPLC with more advanced detectors provides enhanced capabilities.

| HPLC Detector Type | Principle of Detection | Applicability for this compound |

| UV/Visible (UV/Vis) | Measures absorbance of light at a specific wavelength by the analyte. | Highly applicable due to the UV-absorbing phenyl chromophore. A common and robust choice for routine quantification. scioninstruments.com |

| Photodiode Array (PDA) | Acquires a full UV-Vis spectrum for the eluting peak, providing spectral information in addition to quantification. | Ideal for method development, impurity profiling, and peak purity analysis by comparing spectra across a single peak. b-ac.co.uk |

| Fluorescence (FLD) | Detects compounds that fluoresce, offering high sensitivity and selectivity. | Applicable only if the compound is naturally fluorescent or has been derivatized with a fluorescent tag. scioninstruments.comwaters.com |

| Charged Aerosol (CAD) | Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge, providing near-universal response. | Useful for quantifying the compound when it lacks a strong chromophore or when a uniform response for multiple components is needed. b-ac.co.ukthermofisher.com |

| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio, providing structural information and high selectivity. | Offers the highest degree of certainty in identification and can detect co-eluting impurities. It is the most powerful detector for complex sample analysis. b-ac.co.uk |

A typical starting point for developing an RP-HPLC method for this compound would involve a C18 column and a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.net

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. However, direct analysis of alcohols, particularly tertiary alcohols like this compound, can be problematic due to their polarity and potential for thermal degradation in the hot injector port, leading to poor peak shape and inaccurate quantification. researchgate.net To overcome these limitations, derivatization is employed to convert the polar hydroxyl group into a more volatile and stable functional group. libretexts.org

The most common derivatization technique for alcohols in GC is silylation. libretexts.org This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Derivatization Reaction:

This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. libretexts.org When coupled with Mass Spectrometry (MS), the resulting TMS derivative provides a characteristic fragmentation pattern upon electron ionization, which allows for definitive identification and highly selective quantification. chromforum.org The mass spectrum of the derivatized alcohol is often more distinctive than that of the underivatized parent compound. chromforum.org GC-MS methods using derivatization have been successfully applied for the sensitive determination of other chloropropanols in various matrices. agriculturejournals.cznih.govsci-hub.se

Quantitative Spectroscopic Methods for Precise Determination of this compound Concentrations in Research Samples

While often used in conjunction with chromatography, spectroscopic techniques can also serve as standalone methods for quantification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. diva-portal.org

The quantification relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. diva-portal.org By including a certified internal standard of known concentration and purity in the sample, the concentration of the analyte can be determined by comparing the integral of one of its signals to the integral of a signal from the internal standard. diva-portal.org

For this compound, both ¹H NMR and ¹⁹F NMR could be utilized. ¹⁹F qNMR would be particularly advantageous due to its high sensitivity and the typically low background, offering a highly specific analysis.

| Parameter | Description |

| Analyte | This compound |

| Technique | ¹⁹F Quantitative NMR (qNMR) |

| Solvent | A deuterated solvent that fully dissolves both the analyte and the internal standard (e.g., Deuterated Methanol, Acetonitrile-d₃). diva-portal.org |

| Internal Standard | A stable, non-reactive fluorine-containing compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte's signals (e.g., 4,4´-difluorobenzophenone). diva-portal.org |

| Procedure | 1. Accurately weigh known amounts of the analyte and the internal standard. 2. Dissolve both in a precise volume of deuterated solvent. 3. Acquire the ¹⁹F NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay). 4. Integrate the signals of the analyte and the internal standard. 5. Calculate the concentration/purity of the analyte based on the integral ratio, molar masses, and initial weights. |

This method is non-destructive and provides a high degree of accuracy, making it a primary method for certifying reference materials and for precise concentration determination in research samples. diva-portal.org

Development of Automated or High-Throughput Analytical Platforms for this compound

Modern chemical research, particularly in areas like reaction optimization and library synthesis, increasingly relies on high-throughput experimentation (HTE). umich.edudigitellinc.com This approach generates a large number of samples that require rapid and efficient analysis, driving the development of automated analytical platforms. digitellinc.comchemrxiv.org

These platforms integrate robotics for sample handling with fast analytical instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) or rapid mass spectrometry techniques. digitellinc.comrsc.org For the study of this compound, such a system could be used to screen dozens or hundreds of reaction conditions (e.g., different catalysts, temperatures, or solvents) in parallel. digitellinc.comresearchgate.net

An automated reaction monitoring system can be set up to perform unattended sampling directly from a reaction vessel, followed by automated dilution and injection into an HPLC-MS system. rsc.orgacs.org This provides a near real-time profile of the reaction progress, showing the consumption of reactants and the formation of this compound and any byproducts. rsc.orgdocumentsdelivered.com This Process Analytical Technology (PAT) approach provides data-rich experiment sets that accelerate process development and deepen mechanistic understanding. rsc.orgmt.com Software tools are often used to design the experimental arrays and to process and visualize the large datasets generated. chemrxiv.orgresearchgate.netprf.org

Future Research Directions and Unexplored Avenues for 2 3 Chloro 5 Fluorophenyl 2 Propanol

Discovery of Novel Reactivity Patterns and Synthetic Transformations for 2-(3-Chloro-5-fluorophenyl)-2-propanol

The chemical identity of this compound is defined by the interplay between its tertiary alcohol group and the electronically influential chloro and fluoro substituents on the phenyl ring. Future research could systematically explore its reactivity, moving beyond standard transformations to uncover novel chemical behaviors.

Key Research Areas:

Catalytic Dehydration and Subsequent Functionalization: The acid-catalyzed dehydration of the tertiary alcohol would yield 1-chloro-3-(prop-1-en-2-yl)-5-fluorobenzene. Research could focus on developing highly selective catalytic systems (e.g., solid acid catalysts, metal oxides) to control this elimination reaction and prevent polymerization or isomerization, providing a valuable olefin intermediate for further functionalization.

Stereoselective Reactions: While the parent molecule is achiral, its derivatives can be chiral. Future work could investigate asymmetric transformations. For example, replacing the hydroxyl group with another substituent via a nucleophilic substitution pathway could, with the use of chiral catalysts, lead to enantiomerically enriched products, which are crucial for pharmaceutical and biological studies.

Transformations of the Aromatic Halogens: The chloro and fluoro substituents are not merely passive spectators. Research into their selective transformation through methods like nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could generate a diverse library of derivatives. The relative reactivity of the C-Cl versus the C-F bond under various conditions presents a compelling research question.

Oxidative Cleavage and Rearrangement: Exploring the behavior of the molecule under strong oxidative conditions could lead to interesting molecular rearrangements or the formation of valuable smaller synthons, such as 3-chloro-5-fluoroacetophenone.

The table below outlines potential synthetic transformations that merit investigation.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Class | Research Focus |

| Dehydration | H₂SO₄, p-TsOH, Al₂O₃ | Alkenes | Catalyst selectivity, yield optimization |

| Nucleophilic Substitution | HX, SOCl₂, PBr₃ | Alkyl Halides | Reaction kinetics, stereocontrol |

| Cross-Coupling (on Ar-Cl) | Boronic acids, Pd catalysts | Biaryls, Arylamines | Selective C-Cl bond activation |

| Electrophilic Aromatic Sub. | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated/Brominated Aromatics | Regioselectivity, substituent effects |

Advanced Applications in Emerging Fields of Chemistry and Materials Science

The unique combination of a fluorinated aromatic ring and a reactive alcohol moiety makes this compound a promising building block for advanced materials and functional molecules. Its utility as an intermediate for pharmaceuticals, agrochemicals, and functional materials is a significant area for exploration google.com.

Potential Application Domains:

Pharmaceutical Scaffolding: The 3-chloro-5-fluorophenyl motif is present in various biologically active molecules. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity jelsciences.com. This compound could serve as a starting point for the synthesis of novel drug candidates, particularly in areas where such halogenation patterns are known to be beneficial.

Agrochemical Intermediates: Halogenated aromatic compounds are fundamental to the modern agrochemical industry, forming the core of many herbicides, fungicides, and insecticides. Research could focus on converting this compound into new pesticidal agents.

Fluorinated Polymers and Materials: Organofluorine compounds are prized for creating materials with high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity) mdpi.com. By converting the propanol (B110389) into a polymerizable monomer (e.g., an acrylate (B77674) or styrene (B11656) derivative), novel fluorinated polymers could be developed for applications in coatings, membranes, or low-dielectric constant materials for microelectronics mdpi.com.

Liquid Crystals: The rigid, substituted phenyl ring is a structural element common in liquid crystal molecules. By derivatizing the propanol side chain, it may be possible to design and synthesize new liquid crystalline materials with specific phase behaviors and optical properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry Involving this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction and optimization. For a relatively unexplored compound like this compound, these computational tools offer a way to accelerate its investigation significantly.

Illustrative AI/ML Applications:

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Use Graph Convolutional Neural Networks (GCNN) or other models to predict physicochemical properties (solubility, boiling point), biological activity, and toxicity profiles of the parent compound and its virtual derivatives. fortunejournals.com | Prioritizes synthetic targets and reduces the need for extensive empirical screening. |

| Reaction Outcome Prediction | Train models on existing reaction databases to predict the most likely products, yields, and optimal conditions for novel transformations of the title compound. rsc.org | Guides experimental design and minimizes resource expenditure on unsuccessful reactions. |

| Retrosynthetic Analysis | Employ AI tools to propose novel and efficient synthetic routes to this compound and its derivatives from readily available starting materials. | Accelerates the discovery of scalable and cost-effective production methods. |

| De Novo Design | Utilize generative models to design new molecules based on the this compound scaffold, optimized for specific properties such as binding to a biological target or desired material characteristics. ntnu.no | Expands the accessible chemical space for drug discovery and materials science. |

The integration of AI can transform the study of this molecule from a trial-and-error process to a data-driven, predictive science, efficiently navigating the vast landscape of its potential derivatives and applications frontiersin.orgresearchgate.net.

Challenges and Opportunities in the Comprehensive Research Landscape of this compound

The path to fully understanding and utilizing this compound is not without its obstacles. However, each challenge presents a corresponding scientific opportunity.

Key Challenges:

Lack of Foundational Data: The most immediate challenge is the scarcity of published experimental data on its synthesis, reactivity, and properties, making it difficult to build upon existing work.

Synthetic Accessibility: Developing a cost-effective, scalable, and high-yielding synthesis for the compound itself is a prerequisite for any further research. Challenges may arise from the cost of starting materials or the need for multi-step procedures.

Control of Reactivity: The presence of multiple reactive sites (hydroxyl group, C-Cl bond, C-F bond, aromatic ring) can lead to challenges in achieving selective transformations, potentially resulting in complex product mixtures.

Regulatory and Economic Hurdles: For commercial applications in pharmaceuticals or agrochemicals, navigating stringent regulatory requirements and fluctuating raw material prices can be a significant barrier datainsightsmarket.com.

Corresponding Opportunities:

Pioneering Research: The lack of data means that any well-conducted study on this compound would be novel and foundational, establishing the initial body of knowledge.

Synthetic Innovation: The need for an efficient synthesis provides an opportunity to develop new synthetic methodologies or optimize existing ones, such as novel Grignard reactions or Friedel-Crafts acylations followed by reduction. The development of efficient synthetic routes is a key area of opportunity google.com.

Discovery of Unique Properties: The specific 3,5-disubstitution pattern with both chlorine and fluorine is less common than other patterns. This unique electronic and steric environment could give rise to unexpected biological activities or material properties not observed in analogous compounds.

Niche Applications: The compound could be ideally suited for niche applications where its specific properties provide a distinct advantage over more common chemicals, justifying the investment in overcoming the associated challenges.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(3-Chloro-5-fluorophenyl)-2-propanol, and what are the critical optimization steps?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-chloro-5-fluorophenyl group. For example, coupling 3-chloro-5-fluorophenylboronic acid with a propanol precursor under palladium catalysis. Key steps include controlling reaction temperature (60–80°C) and using anhydrous solvents to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Intermediate characterization by -NMR and mass spectrometry ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- - and -NMR : Identify protons on the propanol backbone (e.g., hydroxyl proton at δ 1.5–2.0 ppm, split due to coupling with adjacent CH groups) and aromatic signals (split patterns from chloro/fluoro substituents) .

- -NMR : Confirm fluorine presence (typically δ -110 to -120 ppm for meta-fluorine) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 218.04 (calculated for CHClFO) .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility (similar chlorophenols have PAC-1 values of 2.1 mg/m³) .

- Spill Management : Absorb with diatomaceous earth; dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-5-fluorophenyl group influence the compound’s reactivity and stability?

- Methodological Answer : Fluorine’s electronegativity increases the aryl ring’s electron-withdrawing nature, polarizing the C–OH bond and enhancing acidity (pKa ~12–14). Chlorine’s inductive effect further stabilizes intermediates in substitution reactions. Computational studies (DFT) can map electrostatic potentials, showing increased positive charge on the hydroxyl-bearing carbon, favoring nucleophilic attacks .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity; impurities like 3-(3-chloro-5-fluorophenyl)propanoic acid (similar to ) may skew results.

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability.

- Stereochemical Analysis : Chiral HPLC or X-ray diffraction to rule out enantiomer-specific effects .

Q. What strategies optimize crystallographic refinement for this compound’s structure?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes errors.

- Refinement in SHELXL : Use TWIN/BASF commands for twinned crystals and HKLF 5 format for intensity integration.

- Validation : Check R (<5%) and Flack parameter for enantiopurity .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts for coupling efficiency.

- Solvent Optimization : Replace THF with toluene to reduce hydroxyl group oxidation.

- In Situ Monitoring : Use FTIR to track carbonyl intermediates (e.g., ketone formation via over-oxidation) .

Q. What computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock into enzyme active sites (e.g., kinases) using force fields (AMBER) to assess binding affinity.

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.